
3-Hydroxy-6-methyl-2,3-dihydrobenzofuran
Overview
Description
3-Hydroxy-6-methyl-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has shown that derivatives of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran exhibit promising anticancer properties. For instance, a study demonstrated that certain benzofuran derivatives could inhibit the growth of lung cancer cells (A549) by targeting the AKT signaling pathway, leading to reduced tumor growth in vivo without adverse effects on body weight or vital organ size .
The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the benzofuran ring enhances cytotoxicity against cancer cells. Compounds with halogen substitutions at the para position showed increased efficacy, highlighting the importance of molecular structure in therapeutic activity .
1.2 Analgesic and Anti-inflammatory Effects
Benzofuran derivatives have also been evaluated for their analgesic and anti-inflammatory properties. A series of 2,3-dihydrobenzofuran derivatives were tested in animal models for neuropathic pain and demonstrated significant pain relief compared to control groups . The analgesic effect was attributed to their ability to modulate pain pathways effectively.
Organic Synthesis Applications
2.1 Diversity-Oriented Synthesis
The synthesis of libraries based on benzofuran structures has gained attention due to their potential as lead compounds in drug discovery. A study reported efficient synthetic protocols for preparing diverse libraries of 3-carboxy-2-aryl benzofurans using Suzuki coupling reactions, yielding high product yields (88–98%) under optimized conditions . This method facilitates the exploration of structure-activity relationships in drug development.
2.2 Functionalization Techniques
Functionalization of this compound has been explored to enhance its biological activity. For example, modifications through various chemical reactions have led to the development of novel derivatives with improved pharmacological profiles . These synthetic approaches are crucial for creating compounds with tailored properties for specific therapeutic targets.
Material Science Applications
3.1 Polymer Chemistry
Benzofuran compounds are being investigated for their potential use in polymer science due to their unique structural properties. Research indicates that incorporating benzofuran units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .
3.2 Photonic Applications
The optical properties of benzofuran derivatives have also been studied for applications in photonics. Certain derivatives exhibit fluorescence characteristics that make them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Study: Anticancer Efficacy
Compound | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCC1019 | A549 (Lung Cancer) | 16.4 | PLK1 Inhibition |
7-Hydroxy-6-Methoxy Benzofuran | EAC Cells | Varies | Cytotoxicity via DNA Interaction |
Case Study: Synthesis Efficiency
Reaction Type | Yield (%) | Conditions |
---|---|---|
Suzuki Coupling | 88–98 | Trimethyl borate, LDA at -78 °C |
Functionalization | Varies | Various reagents and conditions |
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C9H10O2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8,10H,5H2,1H3 |
InChI Key |
LWTQPIQKZIOJGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CO2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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